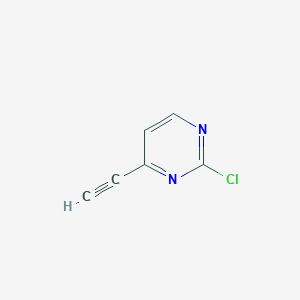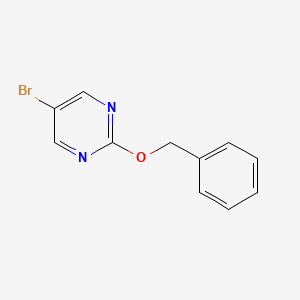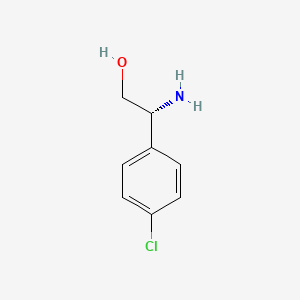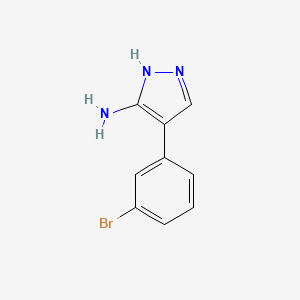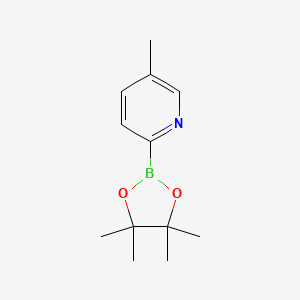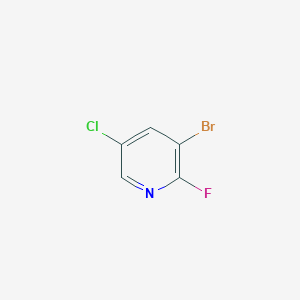
2-(2-Fluorophenyl)propan-2-amine hydrochloride
Vue d'ensemble
Description
2-(2-Fluorophenyl)propan-2-amine hydrochloride is a chemical compound with the empirical formula C9H13ClFN. It has a molecular weight of 189.66 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound isNC(C)(C)C1=CC=CC=C1F.Cl . This notation provides a way to represent the structure of the compound in a textual format.
Applications De Recherche Scientifique
Synthesis and Structural Characterization 2-(2-Fluorophenyl)propan-2-amine hydrochloride serves as a key intermediate in the synthesis of various chemical compounds. For instance, it was involved in the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, highlighting a route with advantages such as ease of operation, mild reaction conditions, and high yield Tan Bin, 2010.
Antiviral Activity Derivatives containing the this compound moiety have been investigated for their antiviral activities. A study by M. Oka et al. (2001) synthesized novel tricyclic compounds with unique amine moieties and found one derivative exhibiting potent anti-influenza A virus activity, suggesting its potential as a novel anti-influenza agent for humans M. Oka, Y. Ishiwata, N. Iwata, N. Honda, T. Kakigami, 2001.
Antidepressant Activity A derivative, 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, was synthesized and its structure confirmed by IR and 1H NMR. It showed promising results in antidepressant activity tested in mice, making it a candidate for further investigation in this therapeutic area Tao Yuan, 2012.
Structural Diversity in Chemical Libraries The compound played a role in generating structurally diverse libraries of compounds through alkylation and ring closure reactions. This versatility in reactions showcases its utility in broadening the chemical space for drug discovery and other applications G. Roman, 2013.
Anti-Inflammatory and Antibacterial Activities Research also indicates its utility in synthesizing fluorine-substituted derivatives with notable biological activities. For instance, certain derivatives showed potential inhibitory effects on LPS-induced NO secretion, an indication of anti-inflammatory activity Yue Sun, Zhong-Fei Gao, Chunhua Wang, Guige Hou, 2019. Additionally, some amine oxalates derived from the compound demonstrated high antibacterial activity Н. С. Арутюнян, Л. А. Акопян, Н. З. Акопян, Гюльнара Артаваздовна Геворгян, Грачя М. Степанян, Р. В. Пароникян, М. Г. Малакян, Р. Л. Агджоян, С. А. Баджинян, А. А. Шахатуни, 2012.
Orientations Futures
Propriétés
IUPAC Name |
2-(2-fluorophenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-9(2,11)7-5-3-4-6-8(7)10;/h3-6H,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBFSGXQHBVNGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



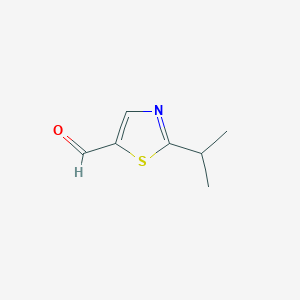
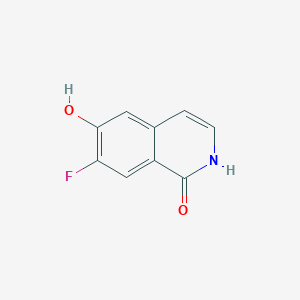
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1439285.png)


